Ralinepag

IP receptor pharmacology cAMP assay PAH drug discovery

Ralinepag (APD811, CAS 1187856-49-0) is a non-prostanoid IP receptor agonist delivering 7.7-fold greater cAMP accumulation potency (EC₅₀ 24 nM vs. 184 nM) and 7.2-fold greater inhibition of human platelet aggregation (IC₅₀ 40 nM vs. 288 nM) relative to MRE-269, the active metabolite of selexipag. Its extended-release formulation achieves a 19–23 h terminal half-life—double that of MRE-269—enabling once-daily dosing with sustained target engagement and low peak-to-trough fluctuation (Cmax/C24 <2.2). For receptor pharmacology, ex vivo platelet studies, or chronic PAH models demanding translational fidelity, Ralinepag is the pharmacologically superior, clinically anchored benchmark compound.

Molecular Formula C23H26ClNO5
Molecular Weight 431.9 g/mol
CAS No. 1187856-49-0
Cat. No. B604915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRalinepag
CAS1187856-49-0
Synonyms1187856-49-0;  APD-811;  2-((4-(((4-chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate;  ralinepag;  APD-811;  APD 811;  APD811;  Ralinepag
Molecular FormulaC23H26ClNO5
Molecular Weight431.9 g/mol
Structural Identifiers
SMILESC1CC(CCC1COCC(=O)O)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C23H26ClNO5/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27)
InChIKeyNPDKXVKJRHPDQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in DMSO

Structure & Identifiers


Interactive Chemical Structure Model





Ralinepag (CAS 1187856-49-0): A Next-Generation Oral IP Receptor Agonist for Pulmonary Arterial Hypertension Research


Ralinepag (APD811, CAS 1187856-49-0) is a non-prostanoid, orally bioavailable prostacyclin (IP) receptor agonist developed for pulmonary arterial hypertension (PAH) research [1]. It binds the human IP receptor with a binding affinity (Ki) of approximately 3 nM and stimulates intracellular cAMP accumulation with an EC₅₀ of 8.5 nM in human IP receptor-expressing cells, while showing >30-fold selectivity over most other prostanoid receptor family members . Ralinepag is distinguished from the approved oral IP agonist selexipag by a distinct extended-release (XR) formulation that provides a plasma half-life of 19–23 hours, enabling once-daily dosing [2].

Why Ralinepag (CAS 1187856-49-0) Cannot Be Replaced by Other Oral IP Receptor Agonists


Substitution of Ralinepag with other oral IP receptor agonists, such as selexipag, is not scientifically equivalent due to quantifiable differences in receptor pharmacology, functional potency, and pharmacokinetic (PK) profile. In direct head-to-head in vitro comparisons, Ralinepag demonstrates approximately 7.7-fold greater cAMP accumulation potency (EC₅₀ = 24 nM vs. 184 nM) and 7.2-fold greater functional inhibition of human platelet aggregation (IC₅₀ = 40 nM vs. 288 nM) relative to MRE-269, the active metabolite of selexipag [1]. Furthermore, the extended-release formulation of Ralinepag achieves a terminal half-life of 19–23 hours compared to 9–10 hours for MRE-269, a difference that directly translates to once-daily versus twice-daily dosing requirements [2]. These pharmacological and PK distinctions preclude simple interchangeability for research applications requiring sustained target engagement or reduced dosing frequency.

Quantitative Differentiation Evidence for Ralinepag (CAS 1187856-49-0) Versus Comparator Compounds


Human IP Receptor Binding Affinity and cAMP Potency: Ralinepag vs. Selexipag Metabolite (MRE-269)

In a direct head-to-head comparison using human IP receptor-expressing cells, Ralinepag exhibited 7.7-fold higher potency in stimulating cAMP accumulation than MRE-269, the active metabolite of selexipag. Ralinepag demonstrated a cAMP EC₅₀ of 24 nM, whereas MRE-269 required 184 nM to achieve equivalent receptor activation [1]. Ralinepag also displays a binding affinity (Ki) of approximately 3 nM for the human IP receptor, with 42- to 2900-fold selectivity over other prostanoid family receptors including DP1, EP1-4 [2].

IP receptor pharmacology cAMP assay PAH drug discovery

Functional Inhibition of Human Platelet Aggregation: Ralinepag vs. MRE-269

In a direct functional comparison using human platelet-rich plasma, Ralinepag was 7.2-fold more potent than MRE-269 at inhibiting ADP-stimulated platelet aggregation. The measured IC₅₀ for Ralinepag was 40 nM, compared to 288 nM for MRE-269 [1]. This ex vivo functional assay provides a translationally relevant readout of IP receptor-mediated anti-aggregatory activity.

platelet aggregation ex vivo pharmacology PAH biomarker

Pharmacokinetic Half-Life: Ralinepag Extended-Release vs. Selexipag Active Metabolite (MRE-269)

In a Phase 1 crossover pharmacokinetic study, the Ralinepag extended-release (XR) formulation demonstrated a terminal elimination half-life (t₁/₂) of 19–23 hours across dose levels, whereas the active metabolite of selexipag (MRE-269) exhibited a half-life of 9–10 hours [1]. This >2-fold difference in half-life is accompanied by a reduced peak-to-trough fluctuation ratio (Cmax/C24 of 1.95–2.18 for Ralinepag XR vs. 31.9–52.8 for MRE-269) [2].

pharmacokinetics half-life once-daily dosing

Pulmonary Vascular Resistance Reduction: Phase 2 Clinical Evidence for Ralinepag

In a Phase 2 randomized, placebo-controlled study of 61 PAH participants, 22 weeks of Ralinepag treatment resulted in a 29.8% reduction in pulmonary vascular resistance (PVR) relative to baseline, achieving statistical significance versus placebo (p=0.03) [1]. This primary endpoint finding provides clinical proof-of-concept for Ralinepag's hemodynamic efficacy in the target patient population.

pulmonary vascular resistance Phase 2 trial PAH hemodynamics

Clinical Worsening Risk Reduction: Phase 3 ADVANCE OUTCOMES Trial

In the pivotal Phase 3 ADVANCE OUTCOMES trial, Ralinepag achieved a 55% reduction in the risk of clinical worsening events when added to standard-of-care background therapy in PAH patients [1]. The study enrolled subjects on mono (41%) or dual combination (59%) background PAH therapy, and the result was highly statistically significant [1].

clinical worsening Phase 3 trial PAH outcomes

Recommended Research and Industrial Application Scenarios for Ralinepag (CAS 1187856-49-0)


In Vitro IP Receptor Pharmacology and Selectivity Profiling

Ralinepag is optimal for in vitro receptor pharmacology studies requiring a highly potent (cAMP EC₅₀ = 24 nM) and selective (>42-fold over other prostanoid receptors) IP receptor agonist [4]. Its defined binding affinity (Ki = 3 nM) and functional potency in cAMP accumulation assays provide a well-characterized positive control for screening novel IP receptor modulators or investigating prostacyclin signaling pathways .

Ex Vivo Human Platelet Aggregation Assays

For ex vivo studies of IP receptor-mediated inhibition of platelet aggregation, Ralinepag offers 7.2-fold greater functional potency than MRE-269 (IC₅₀ = 40 nM vs. 288 nM) [4]. This enhanced potency makes Ralinepag the preferred tool compound for investigations of prostacyclin pathway pharmacodynamics in human platelet-rich plasma, a clinically relevant biomarker system for PAH [4].

In Vivo Pharmacokinetic and Sustained Target Engagement Studies

The extended-release formulation of Ralinepag, with a terminal half-life of 19–23 hours, enables once-daily dosing in animal models and clinical protocols, providing sustained IP receptor occupancy with low peak-to-trough fluctuation (Cmax/C24 < 2.2) [4]. This PK profile makes Ralinepag particularly suitable for chronic dosing studies in rodent PAH models, where it has demonstrated both prophylactic and therapeutic efficacy in monocrotaline-induced PAH .

Clinical Biomarker and Translational Pharmacology Research

Ralinepag's validated clinical efficacy in reducing pulmonary vascular resistance (29.8% reduction at Week 22) and clinical worsening events (55% risk reduction) positions it as a benchmark compound for translational PAH research [4]. Investigators studying disease progression biomarkers or combination therapy strategies may leverage Ralinepag as a clinically anchored reference agonist with a well-defined efficacy and safety profile [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ralinepag

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.